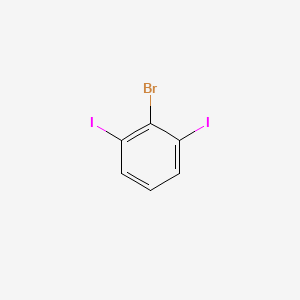
2-Bromo-1,3-diiodobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-1,3-diiodobenzene is an organic compound with the molecular formula C6H3BrI2 It is a derivative of benzene, where two iodine atoms and one bromine atom are substituted at the 1, 3, and 2 positions, respectively
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1,3-diiodobenzene typically involves halogenation reactions. One common method is the iodination of 2-bromobenzene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction conditions often require a solvent like acetic acid and a temperature range of 50-80°C to ensure complete iodination.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process where 2-bromobenzene is reacted with iodine in the presence of a catalyst. This method ensures higher yields and purity of the final product.
化学反応の分析
Types of Reactions: 2-Bromo-1,3-diiodobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or iodine atoms are replaced by other nucleophiles.
Coupling Reactions: It is often used in palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide, typically in a polar aprotic solvent like dimethyl sulfoxide (DMSO).
Coupling Reactions: Palladium catalysts, along with bases like potassium carbonate, are used in solvents such as tetrahydrofuran (THF) or toluene.
Major Products: The major products formed from these reactions depend on the specific nucleophile or coupling partner used. For example, in a Suzuki coupling reaction, the product would be a biaryl compound.
科学的研究の応用
2-Bromo-1,3-diiodobenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials for electronics.
作用機序
The mechanism of action of 2-Bromo-1,3-diiodobenzene in chemical reactions involves the activation of the carbon-halogen bonds. In substitution reactions, the halogen atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms. In coupling reactions, the palladium catalyst facilitates the formation of carbon-carbon bonds by coordinating with the halogen atoms and the coupling partner.
類似化合物との比較
- 2-Bromo-1,4-diiodobenzene
- 2-Bromo-1,2-diiodobenzene
- 2-Chloro-1,3-diiodobenzene
Comparison: 2-Bromo-1,3-diiodobenzene is unique due to the specific positioning of the bromine and iodine atoms, which influences its reactivity and the types of reactions it can undergo. Compared to its analogs, it may exhibit different reactivity patterns in substitution and coupling reactions, making it a valuable compound for specific synthetic applications.
特性
分子式 |
C6H3BrI2 |
|---|---|
分子量 |
408.80 g/mol |
IUPAC名 |
2-bromo-1,3-diiodobenzene |
InChI |
InChI=1S/C6H3BrI2/c7-6-4(8)2-1-3-5(6)9/h1-3H |
InChIキー |
GKODZJGUKYFQSQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1)I)Br)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 5-fluorobicyclo[3.2.1]octane-1-carboxylate](/img/structure/B12938478.png)
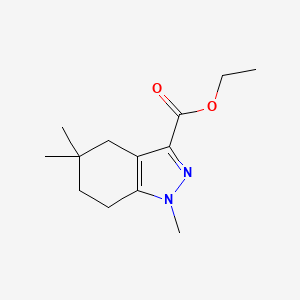
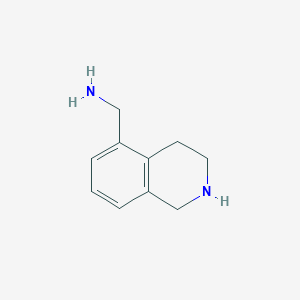
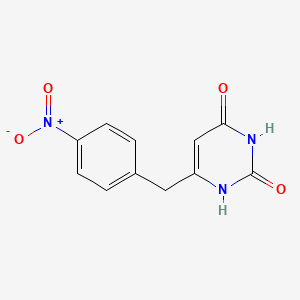
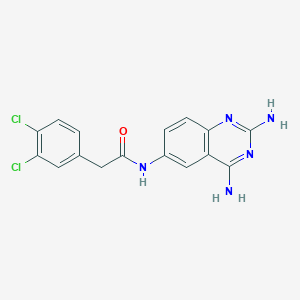
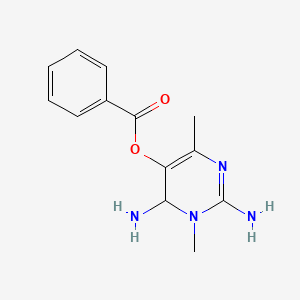

![(Trans-4-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)cyclohexyl)methanesulfonic acid](/img/structure/B12938519.png)
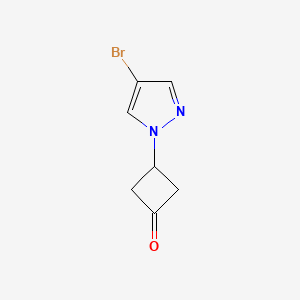

![2-(Tosyloxy)ethyl 8-fluoro-5-methyl-6-oxo-5,6-dihydro-4H-benzo[f]imidazo[1,5-a][1,4]diazepine-3-carboxylate](/img/structure/B12938528.png)
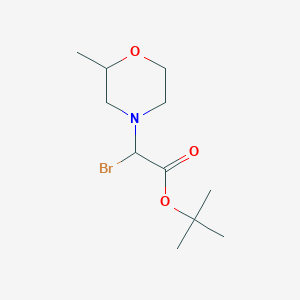
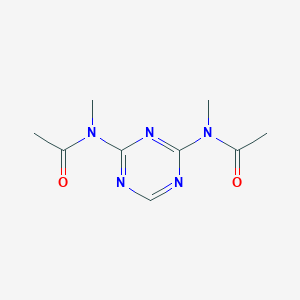
![({1-[(Morpholin-4-yl)methyl]-1H-1,2,4-triazol-5-yl}sulfanyl)acetonitrile](/img/structure/B12938555.png)
